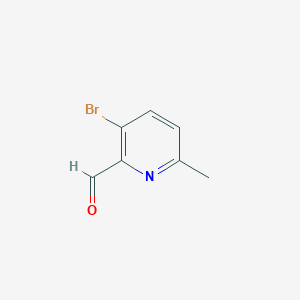
2,4-dibromo-1-(difluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-1-(difluoromethyl)benzene, commonly known as 2,4-DBF, is a halogenated aromatic compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is a versatile intermediate used in the synthesis of a variety of compounds and is also known to have a range of biological and physiological effects.
Wissenschaftliche Forschungsanwendungen
2,4-DBF is a valuable intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It has been used in the synthesis of a range of heterocyclic compounds, such as quinolines, indoles, and pyrazoles. It has also been used in the synthesis of a variety of polymers and other materials.
Wirkmechanismus
2,4-DBF is a halogenated aromatic compound, and it is known to undergo a range of reactions, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and Friedel-Crafts reactions. It can also be used as a catalyst in the synthesis of a range of compounds.
Biochemical and Physiological Effects
2,4-DBF is known to have a range of biochemical and physiological effects. It has been found to have antifungal and antibacterial activity, and it has also been found to have anti-inflammatory and analgesic effects. It has been found to have an inhibitory effect on the growth of certain cancer cells, and it has also been found to have an inhibitory effect on the growth of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-DBF is a versatile compound, and it has a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is a relatively mild reagent, and it is generally well tolerated in laboratory experiments. However, it should be handled with caution, as it is a halogenated aromatic compound and can be toxic if not handled properly.
Zukünftige Richtungen
There are a number of potential future directions for 2,4-DBF. These include further research into its biological and physiological effects, as well as further research into its use as a catalyst in the synthesis of a range of compounds. Additionally, further research into its use in the synthesis of polymers and other materials could be beneficial. Finally, further research into its use in the synthesis of pharmaceuticals, agrochemicals, and dyes could also be beneficial.
Synthesemethoden
2,4-DBF is synthesized by the reaction of 2,4-dibromobenzene and difluoromethylmagnesium bromide. The reaction is carried out in a solvent such as toluene or dichloromethane, and the reaction is typically carried out at room temperature. The reaction is generally considered to be a mild one, and it yields the desired product in excellent yields.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dibromo-1-(difluoromethyl)benzene involves the bromination of 1-(difluoromethyl)benzene followed by further bromination at the para position.", "Starting Materials": [ "1-(difluoromethyl)benzene", "Bromine", "Acetic acid", "Sodium acetate", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Bromination of 1-(difluoromethyl)benzene using bromine in acetic acid and sodium acetate as a catalyst to obtain 2-bromo-1-(difluoromethyl)benzene.", "Step 2: Bromination of 2-bromo-1-(difluoromethyl)benzene using bromine in sulfuric acid and water to obtain 2,4-dibromo-1-(difluoromethyl)benzene." ] } | |
CAS-Nummer |
1214352-24-5 |
Molekularformel |
C7H4Br2F2 |
Molekulargewicht |
285.9 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



